molecular formula C16H14ClFN2O2S3 B6504461 5-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide CAS No. 894005-74-4

5-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide

Cat. No.: B6504461
CAS No.: 894005-74-4
M. Wt: 416.9 g/mol
InChI Key: RFHWUKDVPVRFJC-UHFFFAOYSA-N
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Description

5-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H14ClFN2O2S3 and its molecular weight is 416.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.9889971 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

5-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O2S3/c1-10-13(23-16(20-10)11-2-4-12(18)5-3-11)8-9-19-25(21,22)15-7-6-14(17)24-15/h2-7,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHWUKDVPVRFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other notable pharmacological activities supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Thiazole and Thiophene Rings : These heterocyclic structures contribute to the compound’s biological activity.
  • Chloro and Fluoro Substituents : The presence of these halogen atoms may enhance the lipophilicity and bioactivity of the molecule.

The molecular formula is C20H19ClFN5O2SC_{20}H_{19}ClFN_5O_2S with a complex arrangement that suggests potential for diverse interactions within biological systems.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
This compoundA431 (human epidermoid carcinoma)1.98 ± 1.22Induces apoptosis via Bcl-2 inhibition
Related Thiazole CompoundsU251 (human glioblastoma)< 10Disrupts cell cycle progression

The compound has shown promising results in inhibiting cell proliferation in vitro, particularly against A431 cells, with mechanisms involving apoptosis induction and disruption of the Bcl-2 pathway .

Antimicrobial Activity

In addition to anticancer effects, this compound exhibits antimicrobial properties. Research has demonstrated:

PathogenMIC (µg/mL)Activity
Candida albicans0.5Broad-spectrum antifungal activity
Staphylococcus aureus1.0Inhibitory effect on bacterial growth

The sulfonamide group in the structure enhances its efficacy against various microbial strains, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the thiazole and thiophene moieties can significantly affect the biological activity of this compound. Key findings include:

  • Electron-Withdrawing Groups : The presence of chloro and fluoro groups increases potency.
  • Substituent Positioning : The positioning of methyl and other substituents on the phenyl ring plays a crucial role in enhancing cytotoxicity against cancer cells .

Case Studies

  • In Vivo Studies : Animal models have shown that administration of this compound leads to significant tumor regression in murine models, indicating its potential as a therapeutic agent in oncology.
  • Clinical Trials : Preliminary data from ongoing clinical trials suggest promising outcomes for patients with specific cancer types, particularly those resistant to conventional therapies.

Chemical Reactions Analysis

Potential Chemical Reactions

Compounds with thiazole and sulfonamide moieties can undergo various chemical reactions:

  • Nucleophilic Substitution : The chlorine atom in the thiophene ring could be replaced by nucleophiles under appropriate conditions.

  • Electrophilic Aromatic Substitution : The fluorophenyl group might undergo electrophilic substitution reactions, though the fluorine atom can also participate in nucleophilic aromatic substitution.

  • Hydrolysis : The sulfonamide group could be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and amine.

Reaction Conditions and Mechanisms

The choice of solvent, temperature, and catalysts significantly influences the outcome of these reactions. For instance, nucleophilic substitutions are often facilitated by polar aprotic solvents like DMF or DMSO.

Data and Research Findings

While specific data on 5-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide is limited, analogous compounds have shown promising biological activities. For example, thiazole-based compounds have demonstrated significant cytotoxicity against various cancer cell lines .

Table: Biological Activities of Thiazole Derivatives

Compound TypeBiological ActivityCell Lines Tested
Thiazole-based chalconesAnticancerMCF-7, HepG-2, HCT-116
Thiazole-phenylacetic acid derivativesAntimicrobial, Anti-inflammatoryS. aureus, E. faecalis, L. monocytogenes
N-acylated 2-amino-5-benzyl-1,3-thiazolesAnticancerU251, WM793

Q & A

Q. What are the common synthetic routes for preparing 5-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide?

The synthesis typically involves multi-step protocols:

  • Step 1 : Cyclization of intermediates like ethyl 2-oxoacetate derivatives using Lawesson’s reagent to form the thiazole core .
  • Step 2 : Oxidative chlorination of thiol intermediates to generate sulfonyl chlorides (e.g., 5-phenyl-1,3-thiazole-4-sulfonyl chloride) .
  • Step 3 : Condensation with amine-containing moieties (e.g., 2-(4-fluorophenyl)-4-methylthiazole-ethylamine) to form the sulfonamide bond .
    Key reaction conditions: Reflux in dichloromethane with catalytic DMF for sulfonyl chloride formation ; room temperature coupling for sulfonamide linkage .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorophenyl, thiophene, and methyl groups) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally analogous thiazole-thiophene hybrids .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns .

Q. How is the structure-activity relationship (SAR) evaluated for this compound in biological studies?

  • Core Modifications : Replace the 4-fluorophenyl group with other aryl/heteroaryl substituents to assess impact on bioactivity (e.g., antitumor efficacy) .
  • Sulfonamide Linker Optimization : Vary ethyl chain length or introduce steric hindrance to study binding affinity .
  • Example SAR Data : Derivatives with electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring showed enhanced cytotoxicity in NCI-60 cell lines .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale preparation?

  • Catalyst Screening : Test alternatives to Lawesson’s reagent (e.g., P4_4S10_{10}) for thiazole cyclization efficiency .
  • Solvent Optimization : Replace dichloromethane with toluene or acetonitrile to enhance sulfonyl chloride stability .
  • Purification Strategies : Use flash chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate intermediates >95% pure .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Standardized Assays : Re-evaluate cytotoxicity using the NCI-60 panel under consistent conditions (e.g., 48-hour exposure, 10 μM concentration) .
  • Metabolic Stability Testing : Compare hepatic microsome half-life (e.g., human vs. murine) to identify species-specific discrepancies .
  • Batch Purity Analysis : Ensure compounds are ≥98% pure (HPLC) to exclude impurities as confounding factors .

Q. What advanced methods are used to study the compound’s mechanism of action?

  • Molecular Docking : Simulate binding to target enzymes (e.g., carbonic anhydrase IX) using AutoDock Vina .
  • Kinase Profiling : Screen against kinase libraries (e.g., Eurofins Panlabs) to identify off-target effects .
  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify cell death pathways in treated cancer lines .

Q. How to analyze degradation products under varying storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks .
  • LC-MS/MS Analysis : Identify hydrolyzed sulfonamide or oxidized thiophene derivatives as major degradants .
  • Stability Recommendations : Store lyophilized at -20°C in amber vials with desiccants to extend shelf life .

Q. What computational tools validate the compound’s electronic properties?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., B3LYP/6-31G*) to predict reactivity .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/PBS buffers to model bioavailability .
  • ADMET Prediction : Use SwissADME to estimate permeability (LogP), CYP450 interactions, and BBB penetration .

Q. How to design in vivo studies based on in vitro antitumor activity?

  • Dose Escalation : Start with 10 mg/kg (oral) in xenograft models, adjusting based on pharmacokinetic data (Cmax_{max}, t1/2_{1/2}) .
  • Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly .
  • Combination Therapy : Pair with cisplatin (1:2 molar ratio) to assess synergistic effects in resistant cell lines .

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